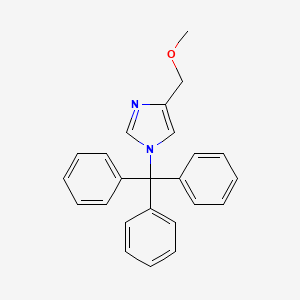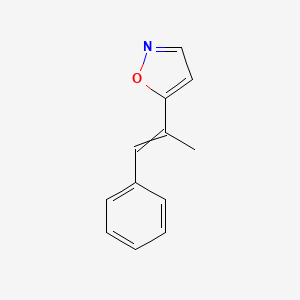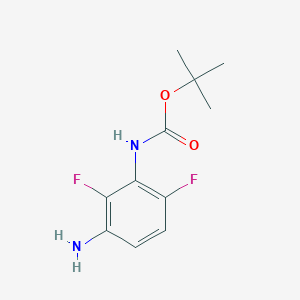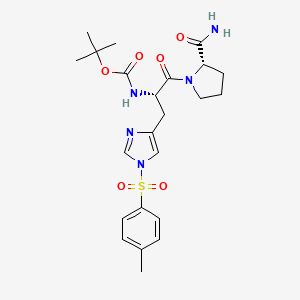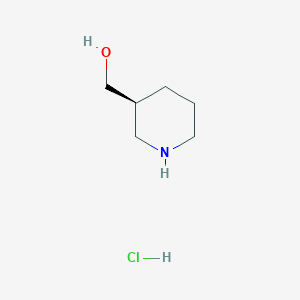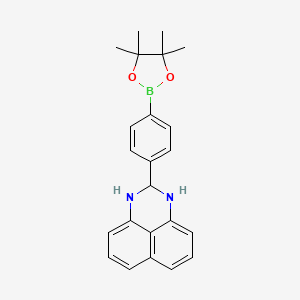
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-perimidine
Vue d'ensemble
Description
The compound is a derivative of perimidine, which is a class of organic compounds. It also contains tetramethyl-1,3,2-dioxaborolane , a boronic ester. Boronic esters are commonly used in organic synthesis .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, NMR spectroscopy, and mass spectroscopy . Density functional theory (DFT) can be used to calculate the molecular structure and compare it with experimental values .
Chemical Reactions Analysis
Boronic esters are significant reaction intermediates in organic synthesis, having many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the refractive index, boiling point, and density can be measured experimentally .
Applications De Recherche Scientifique
-
Ethyl 2- [4- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
- Application : This compound is used in the synthesis of various organic compounds due to its boronic acid pinacol ester group .
- Method of Application : The specific method of application would depend on the reaction being performed. Generally, it would be used in a coupling reaction with a suitable partner under palladium catalysis .
- Results or Outcomes : The outcome of the reaction would depend on the specific reaction conditions and the reaction partners. The product would be a new organic compound with the phenyl group of the starting material attached to the new partner .
-
Trimethyl({2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl})silane
- Application : This compound is likely used in the synthesis of silicon-containing organic compounds .
- Method of Application : The specific method of application would depend on the reaction being performed. Generally, it would be used in a coupling reaction with a suitable partner .
- Results or Outcomes : The outcome of the reaction would depend on the specific reaction conditions and the reaction partners. The product would be a new organosilicon compound with the phenyl group of the starting material attached to the new partner .
-
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Application : This compound is used in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
- Method of Application : The specific method of application would depend on the reaction being performed. Generally, it would be used in a polymerization reaction with a suitable monomer .
- Results or Outcomes : The outcome of the reaction would depend on the specific reaction conditions and the reaction partners. The product would be a new polymer with the arene units of the starting material incorporated into the polymer chain .
-
Ethyl 2- [4- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
- Application : This compound is used in the synthesis of various organic compounds due to its boronic acid pinacol ester group .
- Method of Application : The specific method of application would depend on the reaction being performed. Generally, it would be used in a coupling reaction with a suitable partner under palladium catalysis .
- Results or Outcomes : The outcome of the reaction would depend on the specific reaction conditions and the reaction partners. The product would be a new organic compound with the phenyl group of the starting material attached to the new partner .
-
Trimethyl({2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl})silane
- Application : This compound is likely used in the synthesis of silicon-containing organic compounds .
- Method of Application : The specific method of application would depend on the reaction being performed. Generally, it would be used in a coupling reaction with a suitable partner .
- Results or Outcomes : The outcome of the reaction would depend on the specific reaction conditions and the reaction partners. The product would be a new organosilicon compound with the phenyl group of the starting material attached to the new partner .
-
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Application : This compound is used in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
- Method of Application : The specific method of application would depend on the reaction being performed. Generally, it would be used in a polymerization reaction with a suitable monomer .
- Results or Outcomes : The outcome of the reaction would depend on the specific reaction conditions and the reaction partners. The product would be a new polymer with the arene units of the starting material incorporated into the polymer chain .
-
Ethyl 2- [4- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
- Application : This compound is used in the synthesis of various organic compounds due to its boronic acid pinacol ester group .
- Method of Application : The specific method of application would depend on the reaction being performed. Generally, it would be used in a coupling reaction with a suitable partner under palladium catalysis .
- Results or Outcomes : The outcome of the reaction would depend on the specific reaction conditions and the reaction partners. The product would be a new organic compound with the phenyl group of the starting material attached to the new partner .
-
Trimethyl({2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl})silane
- Application : This compound is likely used in the synthesis of silicon-containing organic compounds .
- Method of Application : The specific method of application would depend on the reaction being performed. Generally, it would be used in a coupling reaction with a suitable partner .
- Results or Outcomes : The outcome of the reaction would depend on the specific reaction conditions and the reaction partners. The product would be a new organosilicon compound with the phenyl group of the starting material attached to the new partner .
-
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Application : This compound is used in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
- Method of Application : The specific method of application would depend on the reaction being performed. Generally, it would be used in a polymerization reaction with a suitable monomer .
- Results or Outcomes : The outcome of the reaction would depend on the specific reaction conditions and the reaction partners. The product would be a new polymer with the arene units of the starting material incorporated into the polymer chain .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,3-dihydro-1H-perimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BN2O2/c1-22(2)23(3,4)28-24(27-22)17-13-11-16(12-14-17)21-25-18-9-5-7-15-8-6-10-19(26-21)20(15)18/h5-14,21,25-26H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPBPXZGDAAUKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3NC4=CC=CC5=C4C(=CC=C5)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-perimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



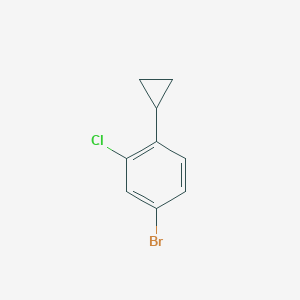
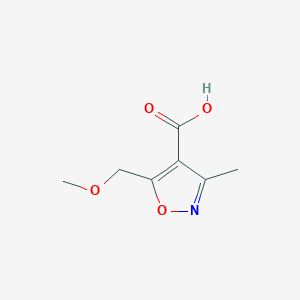
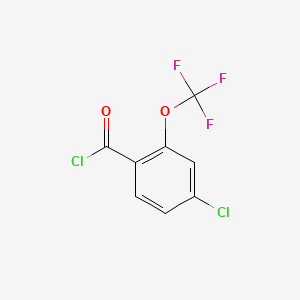
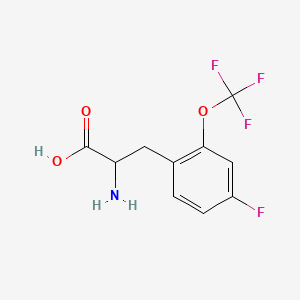
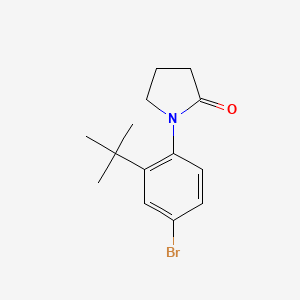
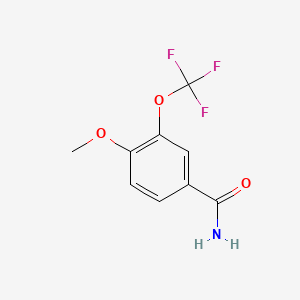
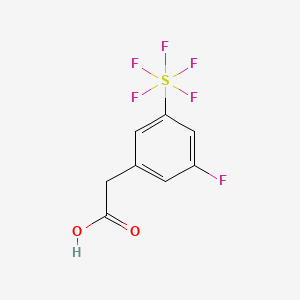
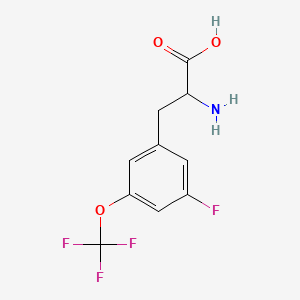
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole](/img/structure/B1401383.png)
